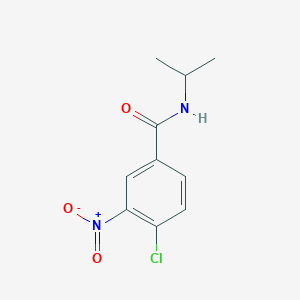![molecular formula C13H14Cl2N2O2 B2736875 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride CAS No. 2031260-73-6](/img/structure/B2736875.png)
5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride is an intriguing organic compound, characterized by a combination of benzodioxole and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride generally involves the formation of the pyrazole ring followed by the introduction of the benzodioxole and chloromethyl groups. The typical synthetic pathway includes:
Formation of 1-ethylpyrazole: : Starting from hydrazine and an appropriate α,β-unsaturated carbonyl compound under acidic conditions, yielding 1-ethylpyrazole.
Introduction of benzodioxole ring: : Reacting 1-ethylpyrazole with catechol and a methylene source (formaldehyde or similar) under acidic conditions to form the benzodioxole moiety.
Chloromethylation: : Treating the resulting intermediate with chloromethyl ether or chloromethyl methyl ether under controlled temperature conditions to introduce the chloromethyl group.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and purity. Continuous flow reactors may be employed to maintain precise control over reaction conditions, such as temperature, pressure, and reaction time. This helps in scaling up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride undergoes various types of reactions:
Substitution Reactions: : The chloromethyl group is a reactive site that can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: : The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the benzodioxole moiety.
Common Reagents and Conditions
Nucleophilic Reagents: : Alkyl or aryl nucleophiles can displace the chlorine atom in substitution reactions.
Oxidizing Agents: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzodioxole ring.
Reducing Agents: : Hydrogenation over palladium on carbon (Pd/C) can reduce double bonds or aromatic rings.
Major Products Formed
Depending on the reaction conditions, major products may include substituted pyrazoles, oxidized or reduced derivatives of the benzodioxole ring, or various alkyl and aryl derivatives stemming from nucleophilic substitution.
Applications De Recherche Scientifique
5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride has a range of scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: : Acts as a probe to study enzyme activity or receptor binding due to its specific structural features.
Medicine: : Potential use in drug discovery and development, especially in targeting specific biological pathways.
Industry: : Utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects by interacting with various molecular targets:
Molecular Targets: : Enzymes, receptors, and other macromolecules that recognize the benzodioxole or pyrazole moieties.
Pathways Involved: : The compound may inhibit or activate specific biochemical pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
When compared with other compounds containing benzodioxole or pyrazole structures, 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride stands out due to the unique combination of these moieties, which may confer specific binding properties and reactivity.
Similar Compounds: : Examples include 1-ethyl-3,5-dimethylpyrazole and 1,3-benzodioxole derivatives like safrole or piperonal.
Uniqueness: : The unique combination of the chloromethyl group with the benzodioxole and pyrazole structures may provide distinct chemical reactivity and biological activity not seen in other related compounds.
Propriétés
IUPAC Name |
5-[6-(chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2.ClH/c1-2-16-11(3-4-15-16)10-5-9(7-14)6-12-13(10)18-8-17-12;/h3-6H,2,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAZHPDNIPQXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=C3C(=CC(=C2)CCl)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2736793.png)


![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736796.png)


![Tricyclo[3.2.1.0,2,4]octan-3-amine](/img/structure/B2736801.png)



![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2736809.png)
![N-(6-morpholinopyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736812.png)

![3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
